
N-(2,3-Dihydro-1H-inden-5-yl)acetamide
Overview
Description
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: is an organic compound with the molecular formula C11H13NO. It is known for its unique structure, which includes an indane moiety linked to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide typically involves the acylation of 2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-Dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The indane ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-(2,3-Dihydro-1H-inden-5-yl)acetamide serves as an essential intermediate in the synthesis of more complex organic molecules. Researchers utilize this compound to develop various derivatives that can exhibit unique chemical properties and biological activities. The acetamide group enhances its reactivity, making it suitable for multiple synthetic pathways.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions: Utilizing amines and carbonyl compounds.
- Reduction Reactions: Transforming ketones or aldehydes into amines or alcohols.
These methods allow for the modification of the compound to enhance its efficacy in specific applications.
Biological Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, synthesized compounds were tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), showing promising results in inhibiting growth.
Anticancer Properties
Research indicates that certain derivatives of this compound act as tubulin polymerization inhibitors. A notable derivative exhibited antiproliferative activity against cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. The mechanism involves binding to the colchicine site on tubulin, inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Anti-inflammatory and Antioxidant Effects
this compound has also been investigated for its anti-inflammatory and antioxidant activities. These properties suggest its potential as a therapeutic agent in treating inflammatory diseases.
Agricultural Applications
Herbicidal Activity
Compounds similar to this compound have shown herbicidal properties, making them candidates for developing new herbicides that target specific weeds without affecting crops.
Table 1: Biological Activities of this compound Derivatives
Compound | Activity Type | Target Organism | IC50 (µM) | Reference |
---|---|---|---|---|
Compound 12d | Antiproliferative | K562 (Leukemia) | 0.028 | |
Compound X | Antimicrobial | Staphylococcus aureus | 15 | |
Compound Y | Antifungal | Candida albicans | 20 |
Table 2: Synthesis Methods for this compound
Method | Description |
---|---|
Condensation Reaction | Reaction between an amine and a carbonyl compound |
Reduction Reaction | Transformation of ketones or aldehydes into amines |
Case Studies
Case Study 1: Anticancer Research
A study evaluated the anticancer effects of a novel derivative of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations. The findings suggest potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of derivatives were synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results showed that certain derivatives had enhanced activity compared to standard antibiotics, indicating their potential role in treating resistant infections.
Mechanism of Action
The mechanism by which N-(2,3-Dihydro-1H-inden-5-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may act as a stabilizer of the CLOCK:BMAL1 interaction, which is crucial in regulating circadian rhythms . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
- 5-Acetamidoindan
- N-(5-Indanyl)acetamide
- N-2,3-Dihydro-1H-inden-5-ylacetamide
Comparison: N-(2,3-Dihydro-1H-inden-5-yl)acetamide is unique due to its specific substitution pattern on the indane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability and potential therapeutic applications .
Biological Activity
N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indene structure, which consists of a fused bicyclic system. The molecular formula is CHNO, with a molecular weight of approximately 189.21 g/mol. The presence of the acetamide group enhances its reactivity and potential for biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Circadian Rhythm Regulation : Research indicates that this compound may stabilize the CLOCK:BMAL1 interaction, which is crucial for regulating circadian rhythms.
Anti-inflammatory and Analgesic Effects
Research has highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine production | |
Analgesic | Pain relief in animal models | |
Circadian rhythm modulation | Stabilization of CLOCK:BMAL1 interaction |
Case Studies
- Animal Model Studies : In a study involving scopolamine-induced memory impairment in mice, administration of this compound resulted in significant improvements in learning and memory functions. The compound exhibited neuroprotective effects against oxidative stress .
- Cell Culture Studies : In vitro assays demonstrated that this compound effectively reduced nitric oxide (NO) production in macrophages, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(5-Indanyl)acetamide | Indanyl substitution | Moderate anti-inflammatory effects |
5-Acetamidoindan | Acetamido group | Limited analgesic properties |
This compound | Unique indene structure | Stronger anti-inflammatory and analgesic effects |
Future Research Directions
Ongoing research aims to further elucidate the mechanisms behind the biological activities of this compound. Key areas for future studies include:
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.
- Clinical Trials : Exploring its efficacy and safety in human subjects for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,3-dihydro-1H-inden-5-yl)acetamide?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a derivative (N-(1-cyano-1-(trimethylsilyloxy)-2,3-dihydro-1H-inden-5-yl)acetamide) was prepared by reacting N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide with trimethylsilyl cyanide (TMSCN) and ZnI₂ in toluene/acetonitrile at 60°C for 3 hours . Brominated derivatives, such as N-(4-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, are synthesized via halogenation of the parent compound .
Q. How is this compound characterized for purity and structure?
Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For instance, derivatives like N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide were analyzed via ¹H/¹³C NMR and high-resolution MS (HRMS) to verify their chemical identity .
Q. What are the key physical properties of this compound?
The compound has a melting point of 172°C and a density of 1.278 g/cm³. These properties are critical for solubility studies and formulation design in pharmacological research .
Advanced Research Questions
Q. How is X-ray crystallography applied to study this compound-protein interactions?
The compound’s interaction with the SARS-CoV-2 nsp1 protein (PDB ID: 8A4Y) was resolved using X-ray diffraction at 1.099 Å resolution. SHELX programs (e.g., SHELXL) were employed for structural refinement, leveraging high-resolution data to map binding sites and hydrogen-bonding networks .
Q. What methodologies are used to evaluate the compound’s biological activity in immune modulation?
Derivatives of this compound were tested for NOD2 antagonism using HEK-blue NOD2 cells and THP-1 macrophages. Cytokine levels (IL-8, TNF-α) were quantified via ELISA after stimulation with muramyl dipeptide (MDP), with IC₅₀ values calculated to assess potency .
Q. How does this compound interact with viral proteins, and what functional insights does this provide?
Structural studies (PDB ID: 8A4Y) show the compound binds to the N-terminal domain of SARS-CoV-2 nsp1, disrupting its interaction with the 40S ribosomal subunit. This inhibition reduces viral suppression of host translation, a mechanism validated via ribosomal profiling and luciferase reporter assays .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target selectivity?
Substituent modifications, such as introducing fluorophenyl or benzimidazole groups, improve binding affinity. For example, adding a 4-fluorophenyl moiety increased NOD2 antagonism by 3-fold compared to the parent compound. SAR analysis involves molecular docking (e.g., AutoDock Vina) and in vitro dose-response assays .
Q. How are high-resolution mass spectrometry (HRMS) and metabolomics applied to study derivatives of this compound?
HRMS (exact mass: 445.0968694) identifies metabolites like N-(2,3-dihydro-1H-inden-5-yl)-2-[(6-fluoro-4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide. Metabolite stability is assessed in liver microsomes, with fragmentation patterns analyzed via tandem MS (MS/MS) to predict metabolic pathways .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYOJAPRKMBKEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347864 | |
Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59856-06-3 | |
Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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